2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran
Description
Properties
IUPAC Name |
2-[(3-fluoro-2-nitrophenoxy)methyl]oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-9-4-1-5-10(11(9)13(14)15)17-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJAYXIQDJSCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227682 | |
| Record name | 2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233954-91-0 | |
| Record name | 2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, o-methylphenol, undergoes nitration to selectively produce 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The nitrophenol is then subjected to hydroxyl chlorination to form 2-chloro-3-nitrotoluene.
Fluorination: The chlorinated intermediate is fluorinated to yield 2-fluoro-3-nitrotoluene.
Oxidation: The methyl group is oxidized under the action of an oxidant to produce 2-fluoro-3-nitrobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces aminophenyl derivatives.
Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues
Key Structural Insights :
- Nitro Group: The 2-nitro substitution enhances electrophilicity, similar to nitrophenoxypyridine derivatives used in fluorescence studies .
Physicochemical Properties
Notable Trends:
Biological Activity
2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is an organic compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 g/mol. This compound features a tetrahydrofuran ring and a 3-fluoro-2-nitrophenoxy group, which contribute to its potential biological activities. Research on this compound has primarily focused on its interaction with various biological targets, including enzymes and receptors, suggesting its potential as a therapeutic agent.
Structural Characteristics
The unique structure of this compound allows for specific interactions with biological molecules. The presence of the nitro group and the fluorine atom enhances its binding affinity to various targets, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12FNO4 |
| Molecular Weight | 241.22 g/mol |
| Structural Features | Tetrahydrofuran ring, 3-fluoro-2-nitrophenoxy group |
Interaction Studies
Initial studies have indicated that this compound may modulate certain biochemical pathways, although detailed kinetic studies are still required for conclusive evidence. The compound has shown promising results in binding assays with various enzymes, indicating potential therapeutic applications in medicinal chemistry.
Antimicrobial Activity
Research has explored the antimicrobial properties of compounds related to this compound. For instance, derivatives of similar nitrophenoxy compounds have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . This suggests that modifications on the nitrophenoxy moiety could lead to enhanced antimicrobial efficacy.
Antitubercular Activity
A notable study evaluated a series of compounds structurally similar to this compound for their antitubercular activity. Among these, one derivative exhibited an MIC of 4 μg/mL against M. tuberculosis H37Rv and rifampicin-resistant strains, showcasing the potential of such compounds in treating resistant bacterial infections .
Safety and Toxicity
The safety profile of this compound has not been extensively reported; however, related compounds have undergone cytotoxicity assays. These studies often utilize the MTT assay to evaluate cell viability against various tumor cell lines, providing insights into the therapeutic window and safety of these compounds .
Q & A
Q. What are the recommended synthetic routes for 2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran, and what experimental conditions are critical for high yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-fluoro-2-nitrophenol and a tetrahydrofuran derivative bearing a leaving group (e.g., chloromethyl or bromomethyl). Key steps include:
- Precursor Preparation : Use anhydrous tetrahydrofuran (THF) as a solvent, distilled under sodium to ensure dryness .
- Reaction Conditions : Employ NaH or similar bases to deprotonate the phenolic hydroxyl group, enabling nucleophilic attack. Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
- Workup : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (C18 reverse-phase or silica gel) using acetonitrile/water gradients .
Q. How should researchers purify this compound to achieve >95% purity?
- Methodological Answer :
- Distillation : Use fractional distillation under reduced pressure to remove low-boiling-point impurities.
- Chromatography : Apply reverse-phase (C18) chromatography with acetonitrile/water systems for polar impurities .
- Drying : Post-purification, use molecular sieves (3Å) to reduce water content below 50 ppm, critical for Grignard or organometallic reactions .
Q. What are the key storage and handling protocols for this compound?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid contact with strong acids/bases (e.g., HCl, NaOH) and oxidizing agents (e.g., peroxides, chlorates), which may degrade the nitro or fluoro substituents .
- Safety : Use PPE (gloves, goggles) and work in a fume hood. Monitor for HF release under high-temperature decomposition .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., tetrahydrofuran ring conformation) .
- Mass Spectrometry (GC-MS/LC-MS) : Validate molecular weight and detect trace impurities .
- IR Spectroscopy : Identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-F at ~1100 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., nitro group reduction or ether cleavage)?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (THF, DMF) to avoid nucleophilic interference.
- Catalyst Screening : Test Pd/C or Raney Ni under controlled H₂ pressure to assess unintended nitro reduction .
- Kinetic Monitoring : Employ in-situ FTIR or HPLC to track intermediate stability and adjust reaction time/temperature .
Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?
- Methodological Answer :
- Cross-Validation : Compare with structurally analogous compounds (e.g., 3-fluoro-4-nitrophenol ) or computational simulations (DFT for NMR chemical shifts).
- Isotopic Labeling : Use ¹⁸O-labeled derivatives to trace ether bond cleavage pathways .
Q. What mechanistic insights explain the regioselectivity of the nitrophenoxy group’s substitution on the tetrahydrofuran ring?
- Methodological Answer :
- Steric/Electronic Analysis : The electron-withdrawing nitro and fluoro groups direct substitution to the less hindered position.
- DFT Calculations : Model transition states to predict activation energies for competing pathways .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via LC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (critical for high-temperature reactions) .
Q. What are the potential applications of this compound in medicinal chemistry or materials science?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
